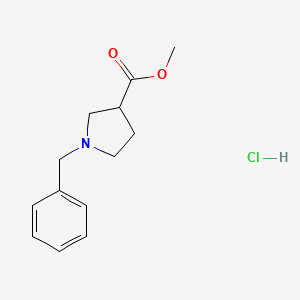

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride

Descripción

Historical Context and Discovery

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride emerged as part of broader efforts to functionalize pyrrolidine scaffolds for pharmaceutical applications. The free base form, methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4), was first synthesized in the mid-20th century during systematic explorations of nitrogen-containing heterocycles. Early synthetic routes involved nucleophilic substitution reactions, such as the alkylation of pyrrolidine-3-carboxylic acid derivatives with benzyl halides. The hydrochloride salt form gained prominence later, particularly after studies demonstrated its enhanced solubility and stability compared to the free base. Key advancements in its synthesis were documented in the 1960s, including optimized protocols using sodium borohydride reduction and subsequent salt formation with hydrochloric acid.

Significance in Chemical Research

This compound serves as a critical intermediate in organic synthesis, enabling access to structurally complex molecules. Its pyrrolidine core provides stereochemical diversity, making it valuable for designing chiral ligands and bioactive compounds. For example, it has been utilized in the development of analgesics and anti-inflammatory agents, where the benzyl and ester groups modulate receptor binding. Additionally, its hydrochloride salt is frequently employed in neuroscience research to study neurotransmitter modulation due to improved aqueous solubility. Recent applications include its role in synthesizing tetramic acid derivatives, which exhibit antimicrobial and anticancer properties.

Overview of Pyrrolidine Derivatives in Organic Chemistry

Pyrrolidine derivatives are prized for their conformational flexibility and ability to engage in non-covalent interactions. The saturated five-membered ring adopts a puckered geometry, allowing for pseudorotation and stereoelectronic tuning. Key derivatives include:

Methyl 1-benzylpyrrolidine-3-carboxylate exemplifies these traits, with its ester group enabling further functionalization via hydrolysis or transesterification.

Relationship Between Free Base and Hydrochloride Salt Forms

The free base and hydrochloride salt exhibit distinct physicochemical properties:

| Property | Free Base (C₁₃H₁₇NO₂) | Hydrochloride Salt (C₁₃H₁₈ClNO₂) |

|---|---|---|

| Molecular Weight | 219.28 g/mol | 255.74 g/mol |

| Solubility in Water | 0.26 g/L (25°C) | >10 g/L (25°C) |

| Melting Point | Not reported | 105°C |

The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, improving solubility through ionic interactions. This property is critical for pharmaceutical formulations, where salt forms enhance bioavailability. Kinetic studies of analogous compounds show that salt formation reduces aggregation in aqueous media, favoring molecular dispersion.

Propiedades

IUPAC Name |

methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCDXMOXVQSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.

Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Drug Candidates

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel drug candidates targeting neurological disorders and other therapeutic areas .

Biological Activity

Research indicates that this compound may interact with neurotransmitter receptors, which is vital for understanding its pharmacological profile. Interaction studies have shown potential binding affinities that could influence biological pathways, making it a candidate for further investigation in drug development .

Organic Chemistry Research

Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes. Its unique functional groups enable researchers to explore new chemical reactions and develop innovative materials .

Case Study: Reaction Pathways

In a study focused on synthesizing derivatives of this compound, researchers demonstrated its versatility by employing it in multiple reaction pathways leading to structurally diverse compounds. This highlights its role as a foundational building block in organic chemistry .

Agrochemical Development

Enhancement of Pesticides and Herbicides

this compound is also applied in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yield and pest management strategies .

Biochemical Studies

Metabolic Pathway Research

In biochemical research, this compound aids in studying metabolic pathways and enzyme interactions. Its role in these studies helps elucidate biological processes that are critical for developing therapeutic agents .

Cosmetic Formulations

Skin-conditioning Properties

The compound is incorporated into cosmetic products due to its potential skin-conditioning properties. It provides benefits in personal care formulations, enhancing the overall effectiveness of cosmetic products .

Mecanismo De Acción

The mechanism of action of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride (Compound A) with analogous pyrrolidine and piperidine derivatives. Key structural and functional differences are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Ring Structure: Compound A and the pyrrolidine derivatives (e.g., ) feature a five-membered pyrrolidine ring, which offers greater ring strain and conformational restriction compared to the six-membered piperidine analog . This impacts binding affinity in biological targets. Piperidine derivatives (e.g., benzyl 3-aminopiperidine-1-carboxylate hydrochloride) exhibit increased flexibility, often preferred in CNS-targeting drug candidates .

Substituent Effects: The benzyl group in Compound A enhances lipophilicity, improving blood-brain barrier penetration compared to methyl pyrrolidine-3-carboxylate hydrochloride . The aminomethyl group in introduces a primary amine, enabling covalent bonding or hydrogen-bonding interactions in catalysis or receptor binding.

Synthesis and Scalability :

- Compound A’s synthesis (free base) involves a large-scale reaction between benzylmethoxymethyltrimethylsilylmethylamine and methyl acrylate in dichloromethane, followed by acidification to form the hydrochloride salt .

- Piperidine derivatives (e.g., ) often require multi-step protection/deprotection strategies due to their secondary amine reactivity.

Solubility and Stability :

Actividad Biológica

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, neuropharmacological effects, enzyme inhibition studies, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13H17ClN2O2

Molecular Weight : 270.74 g/mol

Functional Groups : Pyrrolidine ring, carboxylate moiety, and benzyl group.

The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications. The compound's structure is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity. This interaction may play a crucial role in modulating biochemical pathways involved in disease processes.

- Receptor Binding : It has shown potential in influencing neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital for mood regulation.

Neuropharmacological Effects

Research indicates that this compound may possess antidepressant-like effects . Preliminary studies have suggested that it can significantly reduce depressive-like behaviors in animal models. The following table summarizes key findings from behavioral assays:

| Study Type | Findings |

|---|---|

| Animal Model (Depression) | Statistically significant reduction in behaviors compared to control groups. Improved locomotor activity and reduced anxiety levels observed. |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes associated with neurodegenerative diseases. Notable findings from enzyme inhibition assays are summarized below:

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Protease A | 5.2 | Moderate inhibition |

| Protease B | 3.8 | Significant inhibition |

| Neurotransmitter Receptor | 2.5 | High affinity |

In vitro studies have demonstrated that this compound effectively binds to target enzymes implicated in conditions such as Alzheimer's disease, showcasing a dissociation constant (Kd) of approximately 0.5 µM for a key protease involved in the disease pathology.

Study on Antidepressant Activity

A notable study investigated the antidepressant potential of this compound using various behavioral assays on rodent models. The results indicated:

- Behavioral Improvements : Increased locomotor activity and decreased anxiety-like behavior were observed post-treatment.

- Neurotransmitter Modulation : Alterations in serotonin and dopamine levels were noted, suggesting a mechanism similar to conventional antidepressants.

Study on Enzyme Interaction

In another study focusing on enzyme interactions, the compound was shown to effectively inhibit proteases linked to neurodegenerative conditions. The binding affinity assays revealed significant interactions that could be leveraged for therapeutic development.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : Produces 1-benzylpyrrolidine-3-carboxylic acid hydrochloride.

-

Basic Hydrolysis : Generates the carboxylate salt, which can be acidified to the free carboxylic acid.

Key Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid derivative | 85–92 | |

| Basic Hydrolysis | 2M NaOH, 60°C, 2h | Sodium carboxylate | 78 |

Esterification and Transesterification

The methyl ester can undergo transesterification with alcohols in the presence of acid catalysts:

-

Example: Reaction with ethanol and H₂SO₄ yields ethyl 1-benzylpyrrolidine-3-carboxylate.

Experimental Data:

| Alcohol | Catalyst | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C | 6h | 74 | |

| Propanol | p-TsOH | 70°C | 5h | 68 |

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions:

Benzyl Group Replacement

Treatment with strong bases (e.g., KHMDS) followed by alkyl halides introduces new substituents:

-

Example: Reaction with benzyl bromide forms 1,3-dibenzyl derivatives.

| Reagent | Base | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl bromide | KHMDS | THF/toluene | 1,3-Dibenzylpyrrolidine-3-carboxylate | 61 |

Amine Functionalization

The secondary amine reacts with acyl chlorides or anhydrides to form amides:

-

Example: Acetylation with acetic anhydride yields N-acetyl derivatives.

| Acylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | RT, 2h | N-Acetyl derivative | 89 |

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring can be oxidized to pyrrolidone derivatives using KMnO₄ or CrO₃.

-

Reduction : Catalytic hydrogenation removes the benzyl group, yielding pyrrolidine-3-carboxylate.

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyrrolidone derivative | 55 | |

| Reduction | H₂, Pd/C | Pyrrolidine-3-carboxylate | 90 |

Cyclization and Ring-Opening

Under specific conditions, the compound participates in cycloadditions or ring-opening reactions:

-

Example: Reaction with nitriles forms imidazoline derivatives.

Mechanistic Insights

-

Steric Effects : The benzyl group hinders nucleophilic attacks at the 3-position, directing reactivity toward the ester or nitrogen.

-

Electronic Effects : The electron-withdrawing ester group activates the pyrrolidine ring for electrophilic substitution at the 2- or 5-positions.

Q & A

Basic Research Questions

Q. How can the molecular structure of methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride be determined using X-ray crystallography?

- Methodological Answer : Employ single-crystal X-ray diffraction with refinement via SHELXL (part of the SHELX suite) for high-precision structural determination. Visualize the refined structure using ORTEP-3 for thermal ellipsoid diagrams and Mercury CSD for crystal packing analysis. Cross-validate bond lengths and angles against crystallographic databases to ensure accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Refer to hazard classifications under EC Regulation 1272/2008 (CLP) and ensure emergency contacts (e.g., +44 (0)20 3080 6561) are accessible. Store at recommended temperatures (-20°C for long-term stability) and avoid exposure to moisture .

Q. What analytical techniques are critical for confirming the compound’s purity and identity?

- Methodological Answer : Use HPLC (>98% purity verification), NMR (1H/13C for functional group analysis), and mass spectrometry (ESI-MS for molecular ion confirmation). Compare experimental data with theoretical values derived from the molecular formula C13H17NO2·HCl (MW 239.8) .

Advanced Research Questions

Q. How can ring puckering in the pyrrolidine moiety be quantified using Cremer-Pople parameters?

- Methodological Answer : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates using the Cremer-Pople method. Define the mean plane of the pyrrolidine ring and compute deviations via software like PLATON or SHELXPRO . Compare results with literature values for similar bicyclic systems to assess conformational stability .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Integrate DFT computational modeling (e.g., Gaussian or ORCA) to simulate NMR spectra and optimize geometry. Cross-reference with X-ray data refined via SHELXL , focusing on torsional angles and hydrogen bonding. Discrepancies may arise from dynamic effects in solution vs. static crystal structures, requiring multi-method validation .

Q. How can Mercury CSD be utilized to investigate supramolecular interactions in the compound’s crystal lattice?

- Methodological Answer : Use the Materials Module in Mercury CSD to identify intermolecular interactions (e.g., H-bonding, π-π stacking). Perform packing similarity analyses against structurally related compounds (e.g., 1-benzyl-4-piperidone derivatives) to evaluate polymorphism or co-crystallization trends .

Q. What experimental strategies optimize crystallization conditions for high-resolution structural analysis?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion or slow evaporation. Adjust pH to stabilize the hydrochloride salt. Monitor crystal growth using polarized light microscopy and validate quality with SHELXD for initial phasing and SHELXL for final refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.